LY382884

Descripción general

Descripción

LY382884 es un antagonista selectivo y potente del receptor de kainato GluR5. Este compuesto ha sido ampliamente estudiado por su papel en el bloqueo de la inducción de la potenciación a largo plazo (LTP) en las sinapsis de fibras musgosas, lo cual es crucial para comprender la plasticidad sináptica y la formación de la memoria . This compound ha mostrado actividad ansiolítica, lo que lo convierte en una herramienta valiosa en la investigación neurológica .

Métodos De Preparación

La síntesis de LY382884 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcionalLas condiciones de reacción a menudo implican el uso de bases fuertes y solventes orgánicos para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

LY382884 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en la molécula.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el grupo carboxyfenilmetil, para formar diferentes derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Neuroscience

- Synaptic Plasticity : LY382884 is extensively used to study the role of kainate receptors in synaptic plasticity. It has been shown to block LTP in mossy fiber synapses, which is critical for understanding learning and memory processes .

- Anxiety Disorders : Research indicates that this compound may have anxiolytic effects. In studies involving genetically modified mice, the compound significantly reduced startle responses and increased prepulse inhibition (PPI), suggesting potential therapeutic applications for anxiety disorders .

- Neurotransmitter Release : The compound is utilized to investigate the mechanisms of neurotransmitter release and synaptic transmission. It helps elucidate how kainate receptors modulate excitatory neurotransmission in various brain regions .

Pharmacology

This compound serves as a valuable tool in pharmacological research for developing new treatments targeting kainate receptors. Its specificity for GluR5 makes it an ideal candidate for exploring the pharmacodynamics of receptor interactions and their implications for drug development .

Drug Development

The compound acts as a lead molecule for designing new drugs aimed at modulating kainate receptor activity. Its selectivity and potency make it a promising candidate for further pharmacological exploration in treating neurological conditions associated with glutamate dysregulation .

Study 1: Effects on Synaptic Transmission

In a study examining the effects of this compound on neonatal hippocampal neurons, researchers found that the compound significantly increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude. This effect was absent in genetically modified mice lacking GluR5, confirming the specificity of this compound's action on kainate receptors .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| sEPSC Frequency | 100% | 261% | p < 0.01 |

| sEPSC Amplitude | 100% | 94% | p = 0.24 |

Study 2: Anxiolytic Effects

Another investigation assessed the anxiolytic potential of this compound using an elevated plus maze (EPM) test in mice. Mice treated with this compound spent significantly less time in open arms compared to controls, indicating reduced anxiety-like behavior .

| Treatment Group | Time in Open Arms (seconds) | Statistical Significance |

|---|---|---|

| Vehicle Control | X seconds | - |

| This compound | Y seconds | p < 0.05 |

Mecanismo De Acción

LY382884 ejerce sus efectos antagonizando selectivamente el receptor de kainato GluR5. Esta inhibición previene la inducción de la potenciación a largo plazo (LTP) independiente del receptor NMDA, que es crucial para la plasticidad sináptica . Los objetivos moleculares de this compound incluyen la subunidad GluR5 del receptor de kainato, y las vías involucradas están principalmente relacionadas con la transmisión y la plasticidad sináptica .

Comparación Con Compuestos Similares

LY382884 es único en su alta selectividad y potencia para el receptor de kainato GluR5. Compuestos similares incluyen:

NS3763: Otro antagonista de GluR5, pero con diferentes propiedades farmacológicas.

ATPA: Un agonista selectivo del subtipo GluR5, utilizado para activar los receptores de kainato en estudios de investigación. La singularidad de this compound radica en su capacidad para bloquear selectivamente los receptores de kainato GluR5 sin afectar los receptores AMPA o NMDA, lo que lo convierte en una herramienta valiosa para estudiar las funciones del receptor de kainato.

Actividad Biológica

LY382884 is a selective antagonist for the kainate subtype of glutamate receptors, specifically targeting the GluK1 (formerly GluR5) subunit. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as schizophrenia. Below, we explore the biological activity of this compound, highlighting its effects in various experimental models and its implications for synaptic plasticity and neuropharmacology.

This compound selectively inhibits kainate receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission and synaptic plasticity. The inhibition of these receptors by this compound has been shown to affect several key physiological processes:

- Reduction of Calcium Influx : In presynaptic terminals, this compound significantly reduces calcium entry, which is crucial for neurotransmitter release and synaptic transmission. For instance, at a concentration of 10 μM, it decreased calcium influx by approximately 30% .

- Long-Term Potentiation (LTP) : Studies indicate that this compound can block the induction of LTP at hippocampal mossy fiber synapses. This effect is notable as LTP is a fundamental mechanism underlying learning and memory .

Behavioral Studies and Case Studies

Research involving mutant mouse models has provided insights into the behavioral effects of this compound:

- Prepulse Inhibition (PPI) : In NR1 neo/neo mice, which exhibit heightened sensitivity to kainate receptor activation, administration of this compound normalized exaggerated startle responses and enhanced PPI . This suggests a potential role for this compound in mitigating symptoms associated with schizophrenia.

- Locomotor Activity : The compound reduced hyperactivity in mutant mice without affecting wild-type controls. This differential effect highlights its potential utility in treating hyperactivity related to psychiatric disorders .

Table 1: Summary of Behavioral Effects of this compound

| Study Reference | Model Type | Key Findings |

|---|---|---|

| Duncan et al. (2010) | NR1 neo/neo mice | Normalized startle response; increased PPI |

| Barton et al. (2003) | Various models | No rotarod deficits; low behavioral toxicity |

| Bortolotto et al. (1999) | Hippocampal slices | Blocked LTP induction |

Electrophysiological Effects

Electrophysiological studies have elucidated the role of this compound in synaptic transmission:

- Synaptic Facilitation : Initial studies indicated that this compound could influence NMDA receptor-independent mossy fiber LTP, although subsequent reports have shown conflicting results regarding its effectiveness in facilitating synaptic transmission .

- Calcium Dynamics : The compound's ability to depress presynaptic short-term facilitation underscores its role in modulating calcium transients during action potentials .

Potential Therapeutic Applications

Given its unique pharmacological profile, this compound may represent a novel class of antipsychotic agents. Its ability to selectively target kainate receptors offers a new avenue for treatment strategies aimed at conditions characterized by glutamatergic dysregulation.

Table 2: Potential Therapeutic Applications of this compound

| Condition | Mechanism | Evidence |

|---|---|---|

| Schizophrenia | Kainate receptor modulation | Normalization of PPI in mutant mice |

| Epilepsy | Reduction of excitatory neurotransmission | Low behavioral toxicity observed |

| Memory Disorders | Modulation of LTP | Blocked LTP induction in hippocampal slices |

Propiedades

Número CAS |

211566-75-5 |

|---|---|

Fórmula molecular |

C18H23NO4 |

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

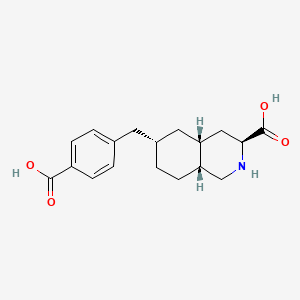

(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1 |

Clave InChI |

YVMADKYPKNLVGU-BVUBDWEXSA-N |

SMILES |

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

SMILES isomérico |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

SMILES canónico |

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid) LY 382884 LY382884 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.